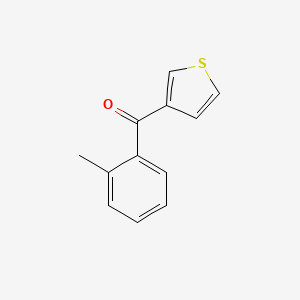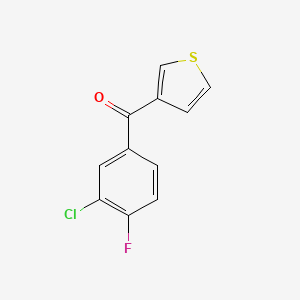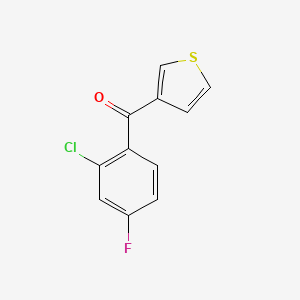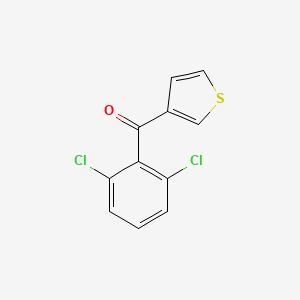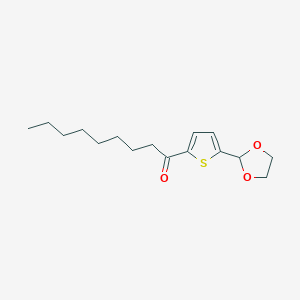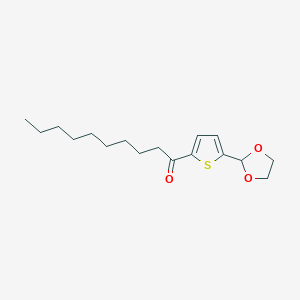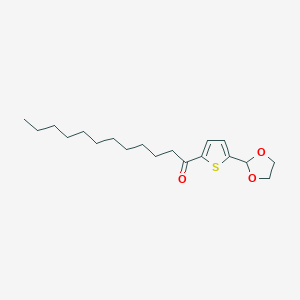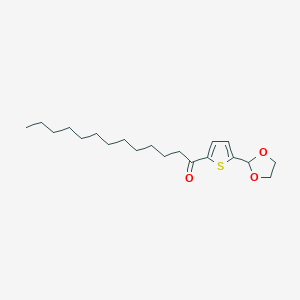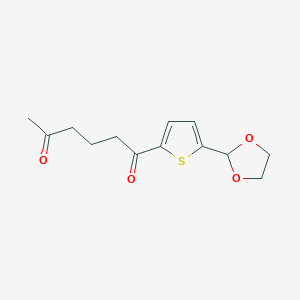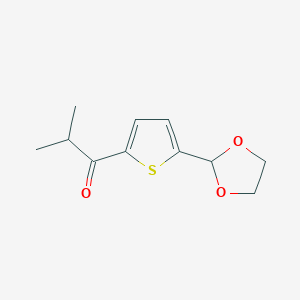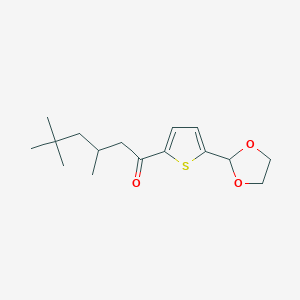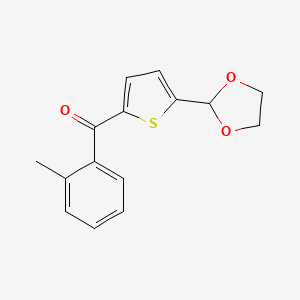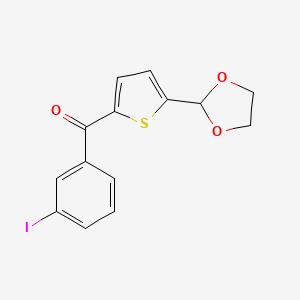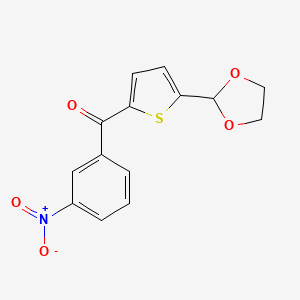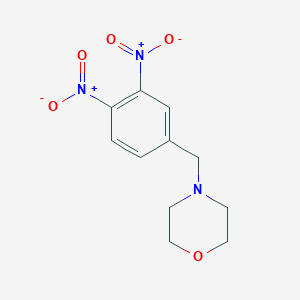
4-(3,4-二硝基苄基)吗啉
概述
描述
4-(3,4-Dinitrobenzyl)morpholine is a chemical compound with the molecular formula C11H13N3O5 . It has a molecular weight of 267.24 g/mol . This compound has attracted growing attention in recent years.
Synthesis Analysis
The synthesis of morpholines has seen significant advancements, particularly from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-(3,4-Dinitrobenzyl)morpholine consists of a morpholine ring attached to a 3,4-dinitrobenzyl group . Morpholine is a 6-membered heterocyclic compound featuring both amine and ether functional groups .Chemical Reactions Analysis
Morpholine, a key component of 4-(3,4-Dinitrobenzyl)morpholine, can undergo a variety of chemical reactions due to its amine and ether functional groups . The ether function of the molecule is typically inert, and most of the reactions involve the secondary amine group .科学研究应用
催化和动力学
- 一项研究表明,4-硝基苯基 3,5-二硝基苯甲酸酯通过催化反应与吗啉相互作用,表明包括六元环结构在内的有序过渡态。这一发现突出了吗啉在有机反应中的催化能力 (Um 等人,2015)。
亲核取代和保护基应用
- 2,4-二硝基苄基,与 4-(3,4-二硝基苄基)吗啉密切相关,由于其在亲核取代反应中的反应性,已被提议作为寡核苷酸合成中的暂时保护基 (Christadoulou & Reese, 1983)。
不同溶剂中的反应动力学
- 吗啉与 2,4-二硝基苯基苯基醚在不同溶剂中反应的研究揭示了未催化亲核芳香取代机制的见解,告知了溶剂对这些类型化学反应的影响 (Ayediran 等人,1977)。
芳香取代中的催化效应
- 观察到吗啉在与 2,4-二硝基氟苯反应中的催化作用,表明其在促进亲核芳香取代反应中的作用,这一原理可以扩展到 4-(3,4-二硝基苄基)吗啉 (Becker 等人,1967)。
结构和光谱分析
- 对类似 1-吗啉基-2,4-二硝基苯的化合物进行结构和光谱研究,为吗啉衍生物的物理和化学特性提供了宝贵的见解,这对于它们在各个科学领域的应用至关重要 (Remedi 等人,1998)。
抗菌应用
- 涉及吗啉和氯硝基取代的苯并呋喃三嗪的胺化反应显示出显着的抗菌活性,表明吗啉衍生物具有潜在的药学应用 (Galkina 等人,2017)。
属性
IUPAC Name |
4-[(3,4-dinitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)8-12-3-5-19-6-4-12/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQFMBDEGJNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649005 | |
| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dinitrobenzyl)morpholine | |
CAS RN |
825619-03-2 | |
| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825619-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

